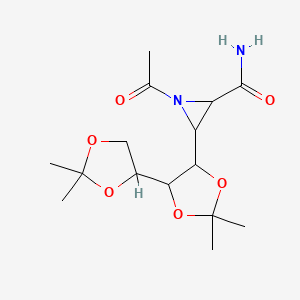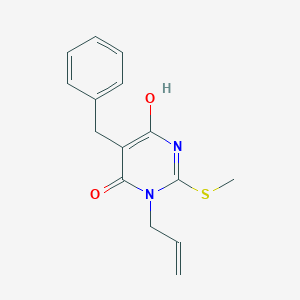
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as CHM-1, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using several methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes involved in cell proliferation and survival, including Akt and ERK. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease models, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its potent anti-tumor activity, making it a potential therapeutic agent for various cancers. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models. However, one of the limitations of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is that its mechanism of action is not fully understood, making it challenging to develop as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research involving N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, including further studies to understand its mechanism of action, its potential as a therapeutic agent for various diseases, and the development of analogs with improved potency and selectivity. Furthermore, studies to understand the pharmacokinetics and pharmacodynamics of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide are essential to develop it as a therapeutic agent. Finally, studies to understand the toxicity and safety profile of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide are necessary to develop it as a potential therapeutic agent for humans.
Conclusion
In conclusion, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exhibits potent anti-tumor activity and neuroprotective effects. However, further studies are necessary to understand its mechanism of action, pharmacokinetics, pharmacodynamics, toxicity, and safety profile to develop it as a potential therapeutic agent for humans.
Synthesemethoden
The synthesis of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been achieved using several methods, including the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-(2-pyridinylthio)acetic acid hydrazide in the presence of a catalyst. The product obtained was purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-22-12-7-10(6-11(16)15(12)21)8-18-19-13(20)9-23-14-4-2-3-5-17-14/h2-8,21H,9H2,1H3,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSHHQSJLWJKRO-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=CC=CC=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=CC=CC=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)


![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6136257.png)

![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6136280.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136285.png)

![2-(4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclopentyl-2-piperazinyl)ethanol](/img/structure/B6136298.png)